

In-vitro Characterization of MS9427: A Selective mTORC1 Inhibitor

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Compound of Interest

Compound Name: MS9427

Cat. No.: B15615154

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the in-vitro characterization of **MS9427**, a novel and highly selective inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). The document details the binding affinity, enzyme inhibition kinetics, and cellular activity of **MS9427**, supported by detailed experimental protocols and data visualizations.

Introduction

MS9427 is a potent, ATP-competitive inhibitor of mTOR kinase within the mTORC1 complex. Dysregulation of the mTOR signaling pathway is implicated in numerous pathological conditions, including cancer, metabolic disorders, and autoimmune diseases.^[1] **MS9427** offers a promising therapeutic potential by selectively targeting mTORC1, thereby minimizing off-target effects associated with dual mTORC1/mTORC2 inhibitors. This guide presents the foundational in-vitro data characterizing the biochemical and cellular activity of **MS9427**.

Biochemical Characterization

Binding Affinity

The binding affinity of **MS9427** to the mTOR kinase domain was determined using a competitive binding assay.

Table 1: Binding Affinity of **MS9427**

Compound	Target	Ki (nM)
MS9427	mTOR	2.5 ± 0.3
Rapamycin	FKBP12-mTOR	0.2 ± 0.05

Ki values represent the mean ± standard deviation from three independent experiments.

Enzyme Inhibition

The inhibitory activity of **MS9427** on mTORC1 kinase activity was assessed through a luminescence-based kinase assay.

Table 2: Enzymatic Inhibition of mTORC1 by **MS9427**

Compound	IC50 (nM)
MS9427	5.8 ± 1.2

IC50 values represent the mean ± standard deviation from three independent experiments.

Cellular Characterization

Inhibition of mTORC1 Signaling in Cells

The ability of **MS9427** to inhibit mTORC1 signaling in a cellular context was evaluated by monitoring the phosphorylation of the downstream effector, S6 Kinase 1 (S6K1), in HEK293 cells.

Table 3: Cellular Potency of **MS9427**

Cell Line	Endpoint	IC50 (nM)
HEK293	p-S6K1 (T389)	15.2 ± 2.1

IC50 values represent the mean ± standard deviation from three independent experiments.

Experimental Protocols

Competitive Binding Assay

- Principle: This assay measures the ability of a test compound to compete with a known fluorescently labeled ligand for binding to the target protein.
- Procedure:
 - Recombinant human mTOR kinase domain was incubated with a fluorescently labeled ATP-competitive ligand.
 - Increasing concentrations of **MS9427** were added to the reaction mixture.
 - The mixture was allowed to reach equilibrium.
 - The degree of fluorescence polarization (FP) was measured. A decrease in FP indicates displacement of the fluorescent ligand by the test compound.
 - K_i values were calculated using the Cheng-Prusoff equation.

mTORC1 Kinase Assay

- Principle: This assay quantifies the kinase activity of mTORC1 by measuring the amount of ATP consumed during the phosphorylation of a substrate.
- Procedure:
 - Purified human mTORC1 complex was incubated with its substrate, a recombinant fragment of S6K1.
 - The kinase reaction was initiated by the addition of ATP.
 - The reaction was carried out in the presence of varying concentrations of **MS9427**.
 - After incubation, a reagent was added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of remaining ATP.

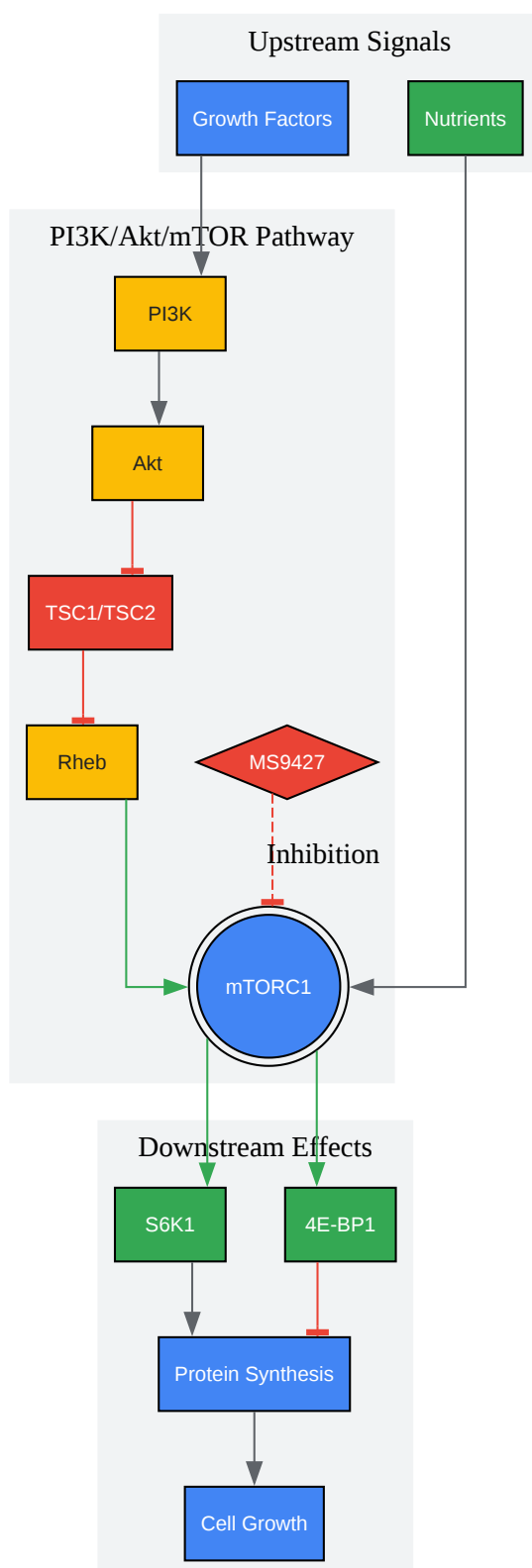
- IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.

Western Blotting for p-S6K1

- Principle: This immunoassay detects the level of phosphorylated S6K1 (at Threonine 389), a direct downstream target of mTORC1, in cell lysates.
- Procedure:
 - HEK293 cells were serum-starved and then stimulated with insulin to activate the mTORC1 pathway.
 - Cells were treated with various concentrations of **MS9427** for 2 hours.
 - Cells were lysed, and protein concentrations were determined.
 - Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane was probed with primary antibodies specific for phosphorylated S6K1 (T389) and total S6K1.
 - Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
 - Band intensities were quantified, and the ratio of p-S6K1 to total S6K1 was calculated to determine the IC50 value.

Visualizations

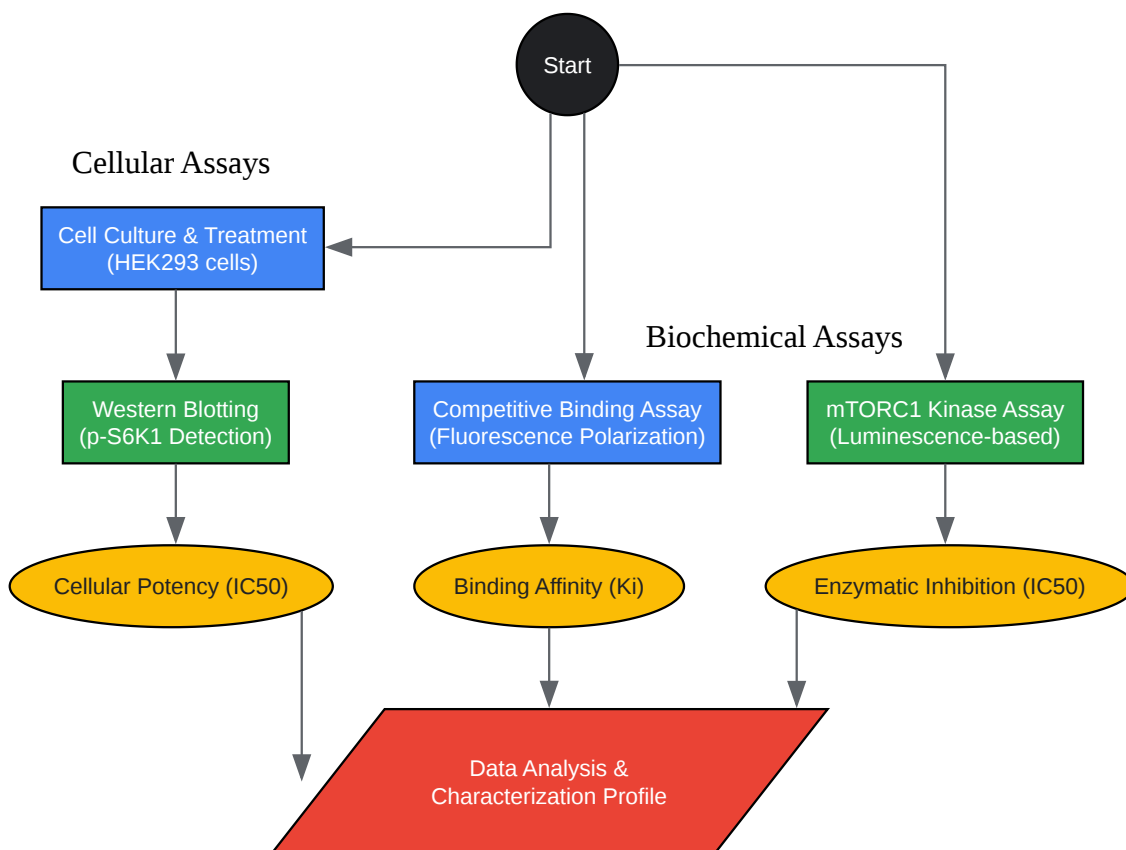
Signaling Pathway



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Caption: The mTOR signaling pathway and the inhibitory action of **MS9427**.

Experimental Workflow



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References

- 1. The mTOR Signaling Pathway in Multiple Sclerosis; from Animal Models to Human Data [mdpi.com]
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